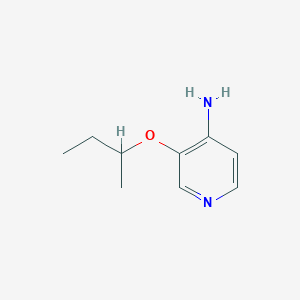

3-(Butan-2-yloxy)pyridin-4-amine

CAS No.:

Cat. No.: VC17827425

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 3-butan-2-yloxypyridin-4-amine |

| Standard InChI | InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-11-5-4-8(9)10/h4-7H,3H2,1-2H3,(H2,10,11) |

| Standard InChI Key | BVGBMHDURGPDIP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OC1=C(C=CN=C1)N |

Introduction

Chemical Identity and Structural Analysis

Comparative Analysis with Structural Analogs

Similar compounds, such as 3-[(3-methylbutan-2-yl)oxy]pyridin-4-amine (CHNO), share a pyridine core but differ in alkoxy chain length and branching. These structural variations influence physicochemical properties like solubility and lipophilicity, which are critical for drug-likeness. For example, the addition of a methyl group in the analog increases molecular weight to 180.25 g/mol and alters partition coefficients.

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis protocols for 3-(butan-2-yloxy)pyridin-4-amine are published, analogous pyridine derivatives are typically synthesized via:

-

Nucleophilic Aromatic Substitution: Reaction of 4-aminopyridine with butan-2-yl halides under basic conditions.

-

Mitsunobu Reaction: Coupling of 4-aminopyridin-3-ol with butan-2-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Yield optimization often requires careful control of reaction temperature and solvent polarity .

Physicochemical Characterization

Key properties inferred from analogs include:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported (N/A) | |

| Boiling Point | Not reported (N/A) | |

| Solubility | Moderate in polar aprotic solvents | |

| LogP | Estimated ~1.8 (moderate lipophilicity) |

The compound’s aqueous solubility is likely limited due to the hydrophobic butan-2-yloxy group, necessitating formulation strategies for biomedical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton NMR of analogous compounds reveals:

-

Pyridine ring protons: δ 6.5–8.5 ppm (aromatic region).

-

Butan-2-yloxy chain: δ 1.0–1.5 ppm (methyl groups), δ 3.5–4.0 ppm (methine adjacent to oxygen).

Infrared (IR) Spectroscopy

Key absorption bands include:

-

N-H stretch: ~3350 cm (amine group).

-

C-O-C stretch: ~1250 cm (ether linkage).

Challenges and Future Directions

Blood-Brain Barrier Penetration

Compounds with high lipophilicity (e.g., LogP > 2) often exhibit unwanted CNS exposure. Strategies to mitigate this include:

-

Introducing polar substituents (e.g., acetamide groups) to reduce LogP.

Solubility Optimization

Structural modifications such as:

-

Adding ionizable groups (e.g., carboxylic acids).

-

Co-crystallization with counterions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume